1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-(indan-5-yloxy)-propan-2-ol
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Overview
Description
1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-(indan-5-yloxy)-propan-2-ol is a synthetic organic compound that features a pyrazole ring substituted with bromine and methyl groups, an indan-5-yloxy group, and a propan-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-(indan-5-yloxy)-propan-2-ol typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: Starting from a suitable precursor such as 3,5-dimethyl-1H-pyrazole, bromination can be carried out using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
Attachment of the indan-5-yloxy group: This step may involve the reaction of indan-5-ol with an appropriate leaving group (e.g., tosylate or mesylate) to form the indan-5-yloxy intermediate.
Formation of the final product:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-(indan-5-yloxy)-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The propan-2-ol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyrazole.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) can be used under basic conditions.
Major Products
Oxidation: Formation of 1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-(indan-5-yloxy)-propan-2-one.
Reduction: Formation of 1-(3,5-Dimethyl-pyrazol-1-yl)-3-(indan-5-yloxy)-propan-2-ol.
Substitution: Formation of 1-(4-Substituted-3,5-dimethyl-pyrazol-1-yl)-3-(indan-5-yloxy)-propan-2-ol.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for investigating biological activity and potential therapeutic applications.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s ability to undergo various chemical modifications allows for the design of analogs with improved pharmacological properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-(indan-5-yloxy)-propan-2-ol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-3-(indan-5-yloxy)-propan-2-ol
- 1-(4-Methyl-3,5-dimethyl-pyrazol-1-yl)-3-(indan-5-yloxy)-propan-2-ol
- 1-(4-Fluoro-3,5-dimethyl-pyrazol-1-yl)-3-(indan-5-yloxy)-propan-2-ol
Uniqueness
1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-(indan-5-yloxy)-propan-2-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The combination of the pyrazole ring, indan-5-yloxy group, and propan-2-ol moiety provides a distinct chemical profile that can be exploited for various applications.
Properties
IUPAC Name |
1-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O2/c1-11-17(18)12(2)20(19-11)9-15(21)10-22-16-7-6-13-4-3-5-14(13)8-16/h6-8,15,21H,3-5,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOOEZRRXACFFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(COC2=CC3=C(CCC3)C=C2)O)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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